N-(Prop-2-en-1-yl)heptan-1-amine

Description

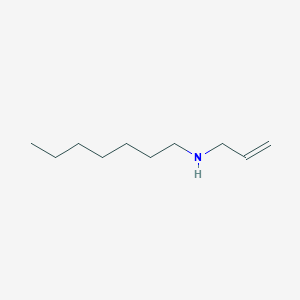

N-(Prop-2-en-1-yl)heptan-1-amine (CAS: Not explicitly provided; systematic name: allylheptylamine) is a secondary amine comprising a heptyl chain (C₇H₁₅) and an allyl (prop-2-en-1-yl) group bonded to the nitrogen atom. Its molecular formula is C₁₀H₂₁N, with a molecular weight of 155.28 g/mol. The compound’s structure combines the hydrophobic heptyl chain with the reactive allyl moiety, making it suitable for applications in organic synthesis, coordination chemistry, and materials science.

Properties

CAS No. |

91342-40-4 |

|---|---|

Molecular Formula |

C10H21N |

Molecular Weight |

155.28 g/mol |

IUPAC Name |

N-prop-2-enylheptan-1-amine |

InChI |

InChI=1S/C10H21N/c1-3-5-6-7-8-10-11-9-4-2/h4,11H,2-3,5-10H2,1H3 |

InChI Key |

RVGQYVAVPAMMMU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below highlights key structural and physical differences between N-(Prop-2-en-1-yl)heptan-1-amine and related amines:

Key Observations :

- Reactivity : Allyl groups participate in conjugate addition and polymerization, while propargyl groups (e.g., in ) exhibit distinct reactivity due to sp-hybridized carbons .

- Steric Effects: Triallylamine’s three allyl groups create significant steric hindrance, limiting its utility in coordination chemistry compared to mono-allyl derivatives .

Alkylation Reactions

- Target Compound : Synthesized via alkylation of heptan-1-amine with allyl bromide, analogous to methods in (using propargyl bromide) .

- Regioselectivity: In , N-(prop-2-en-1-yl) derivatives react with 2-indolylcyanocuprate to yield 1,2- or 1,4-addition products, depending on substituent steric effects. For example, bulkier substituents on the iminium chloride favor 1,4-addition .

Coordination Chemistry

- describes a copper(II) complex using a ligand derived from an allylamine-hydrazinecarbothioamide hybrid. The allyl group’s electron-donating ability stabilizes metal coordination, contrasting with pyridyl or ethylenediamine ligands .

Imine Exchange

- notes that allyl-substituted imines (e.g., (E)-N-(pyridin-2-yl methylene)heptan-1-amine) undergo dynamic covalent exchange reactions. The allyl group’s electron-donating nature may enhance imine stability compared to electron-withdrawing substituents .

Industrial and Research Utility

- Polymerization: Allyl groups in the target compound could serve as monomers in radical polymerization, similar to triallylamine’s use in cross-linked polymers .

- Catalysis : Propargyl derivatives () are employed in click chemistry, whereas allylamines are preferred in Michael additions or Diels-Alder reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.